molecular formula C7H8N2O B1355568 6-Methylpyridine-2-carboxamide CAS No. 63668-37-1

6-Methylpyridine-2-carboxamide

Cat. No.: B1355568
CAS No.: 63668-37-1
M. Wt: 136.15 g/mol
InChI Key: YIQXUVPRCWNHPP-UHFFFAOYSA-N
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Description

6-Methylpyridine-2-carboxamide is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a methyl group at the 6-position and a carboxamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylpyridine-2-carboxamide typically involves the reaction of 6-methylpyridine with a suitable amide-forming reagent. One common method is the reaction of 6-methylpyridine with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: 6-Methylpyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The methyl and carboxamide groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6-methylpyridine-2-carboxylic acid, while reduction could produce 6-methylpyridine-2-amine.

Scientific Research Applications

6-Methylpyridine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 6-Methylpyridine-2-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but they often include binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

    6-Methylpyridine-3-carboxamide: Similar structure but with the carboxamide group at the 3-position.

    2-Methylpyridine-5-carboxamide: Another isomer with different substitution patterns.

    Pyridine-2-carboxamide: Lacks the methyl group, providing a basis for comparison.

Uniqueness: 6-Methylpyridine-2-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the methyl and carboxamide groups at specific positions on the pyridine ring can result in distinct properties and applications compared to its isomers and other related compounds.

Properties

IUPAC Name

6-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5-3-2-4-6(9-5)7(8)10/h2-4H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQXUVPRCWNHPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70494270
Record name 6-Methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70494270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63668-37-1
Record name 6-Methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70494270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methylpyridine-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4‐[3‐cyano‐3‐(1‐methylcyclopropyl)‐2‐oxopyrrolidin‐1‐yl]‐N‐{[3‐fluoro‐5‐(1‐methyl‐1H‐pyrazol‐4‐yl)phenyl]methyl}‐6‐methylpyridine‐2‐carboxamide interact with its target and what are the downstream effects?

A1: This compound is hypothesized to target Prolyl-tRNA synthetase (PRS) in Plasmodium falciparum, the parasite responsible for malaria. [] PRS is a crucial enzyme for protein synthesis, and inhibiting it can disrupt parasite growth. While the exact binding mode remains to be fully elucidated, molecular docking studies suggest that the compound might occupy the ATP-binding site of PRS. [] This binding could potentially interfere with the enzyme's ability to attach the amino acid proline to its corresponding tRNA molecule, ultimately hindering protein synthesis in the parasite.

Q2: The research mentions different enantiomers of this compound. What is the significance of these different forms?

A2: Enantiomers are molecules that are mirror images of each other, much like our left and right hands. Despite having the same chemical formula, enantiomers can exhibit different biological activities. In the case of 4‐[3‐cyano‐3‐(1‐methylcyclopropyl)‐2‐oxopyrrolidin‐1‐yl]‐N‐{[3‐fluoro‐5‐(1‐methyl‐1H‐pyrazol‐4‐yl)phenyl]methyl}‐6‐methylpyridine‐2‐carboxamide, the S enantiomer demonstrated better binding affinity to Plasmodium falciparum PRS in molecular docking simulations compared to the R enantiomer. [] This computational finding aligns with in vitro antimalarial assays, where the S enantiomer also exhibited higher potency. [] This highlights the importance of chirality in drug development and the need to synthesize and evaluate the biological activity of individual enantiomers.

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